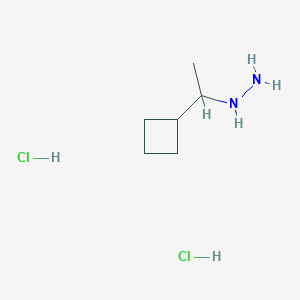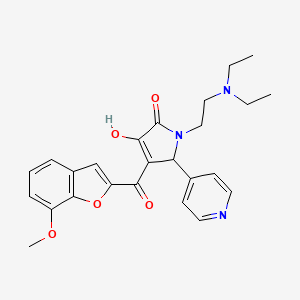![molecular formula C16H16N4O6S B2577350 [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate CAS No. 2350179-17-6](/img/structure/B2577350.png)
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate is a complex organic compound with the molecular formula C16H16N4O6S This compound is characterized by its unique structural components, which include a sulfanyl group attached to a methanimidamide moiety and a 3,5-dinitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate typically involves multiple steps:
-
Formation of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide
Starting Materials: 2,4-Dimethylphenylthiol and methanimidamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions to facilitate the formation of the sulfanyl-methanimidamide linkage.
-
Esterification with 3,5-Dinitrobenzoic Acid
Starting Materials: [(2,4-Dimethylphenyl)sulfanyl]methanimidamide and 3,5-dinitrobenzoic acid.
Reaction Conditions: This step involves the esterification of the methanimidamide with 3,5-dinitrobenzoic acid, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction can convert nitro groups to amines or reduce the imidamide moiety.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Products: Substitution reactions can modify the sulfanyl or nitro groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
-
Biology
- Investigated for its potential as an antimicrobial or antifungal agent.
- Explored for its interactions with biological macromolecules.
-
Medicine
- Potential applications in drug development, particularly for its antimicrobial properties.
- Studied for its effects on cellular pathways and potential therapeutic uses.
-
Industry
- Used in the development of new materials with specific properties, such as polymers or coatings.
- Investigated for its potential in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl and nitro groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate can be compared with other compounds that have similar structural features:
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide
- Lacks the 3,5-dinitrobenzoate ester, making it less reactive in certain contexts.
-
3,5-Dinitrobenzoic Acid
- Does not contain the sulfanyl-methanimidamide moiety, limiting its applications compared to the full compound.
-
[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 4-Nitrobenzoate
- Similar structure but with a different nitrobenzoate ester, which can alter its reactivity and applications.
Propiedades
IUPAC Name |
(2,4-dimethylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.C7H4N2O6/c1-6-3-4-8(7(2)5-6)12-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-5H,1-2H3,(H3,10,11);1-3H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLCSXBLHNTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC(=N)N)C.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)
![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577269.png)

![3,4-dimethoxy-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577275.png)




![N-(2-PHENOXYETHYL)-4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDINE-1-CARBOXAMIDE](/img/structure/B2577285.png)

![ethyl 2-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2577287.png)


